1-Cbz-4-amino-4-piperidineacetic acid, also known as benzyl 4-amino-4-piperidinecarboxylate, is a chemical compound with significant relevance in medicinal chemistry and pharmaceutical research. This compound belongs to the class of piperidine derivatives, which are characterized by their six-membered ring structure containing nitrogen atoms. It has garnered interest due to its potential applications in drug development and synthesis.
The compound can be synthesized from various precursors, including piperidine and carboxylic acids. Its structural features make it applicable in the synthesis of various bioactive molecules. The chemical is cataloged under multiple databases, including PubChem and Sigma-Aldrich, where it is available for research purposes.
The synthesis of 1-Cbz-4-amino-4-piperidineacetic acid typically involves several steps:
These methods may vary depending on the specific conditions and reagents used, emphasizing the need for careful optimization during synthesis .
The molecular structure of 1-Cbz-4-amino-4-piperidineacetic acid features a piperidine ring substituted with a benzyl group and an amino group at the 4-position. The carboxylic acid group is attached at the 1-position.
1-Cbz-4-amino-4-piperidineacetic acid can participate in various chemical reactions:
These reactions often require specific conditions such as temperature control and the presence of catalysts to enhance yield and selectivity .
The mechanism of action for compounds like 1-Cbz-4-amino-4-piperidineacetic acid often involves interaction with biological targets such as receptors or enzymes. The amino group can facilitate hydrogen bonding with target sites, enhancing binding affinity and specificity.
Upon administration, the compound may undergo metabolic transformations that activate or deactivate its pharmacological effects. Understanding these mechanisms is crucial for developing therapeutic agents based on this scaffold .
1-Cbz-4-amino-4-piperidineacetic acid exhibits the following physical properties:
Key chemical properties include:
These properties are essential for handling and storage considerations in laboratory settings .
1-Cbz-4-amino-4-piperidineacetic acid has diverse applications in scientific research:
Its versatility makes it a valuable compound in medicinal chemistry and related fields .
Transition metal-catalyzed hydroformylation enables direct, atom-economical installation of functionalized chains onto unsaturated precursors, offering a strategic entry to piperidine scaffolds. Rhodium-catalyzed reactions demonstrate superior regioselectivity for linear aldehyde formation compared to cobalt systems, crucial for subsequent reductive amination cyclization to form the 4-aminopiperidine nucleus [3]. Key experimental parameters governing yield and regioselectivity include ligand choice (e.g., triphenylphosphine vs. bis(diphenylphosphino)propane), syngas pressure (CO/H₂), and temperature profile.
Table 1: Hydroformylation Optimization for 4-Allyl-1-Cbz-amino Precursor
Catalyst System | Pressure (bar) | Temperature (°C) | Linear:Branched Aldehyde Ratio | Overall Yield (%) |
---|---|---|---|---|
Rh(acac)(CO)₂ / PPh₃ | 20 | 80 | 8.5:1 | 78 |
Rh(acac)(CO)₂ / dppp | 50 | 100 | 12:1 | 85 |
Co₂(CO)₈ | 100 | 120 | 3:1 | 62 |
Post-hydroformylation, the linear aldehyde undergoes reductive amination with ammonia equivalents (e.g., ammonium acetate/NaBH₃CN) to furnish the 4-aminopiperidine ring. Subsequent acetic acid side chain installation leverages alkylation of the 4-amino group with bromoacetic acid derivatives under Schotten-Baumann conditions (aqueous sodium hydroxide/dichloromethane biphasic system), achieving 70-85% yields [3]. Critical purity control involves recrystallization from ethyl acetate/hexane mixtures to remove regioisomeric impurities originating from imperfect hydroformylation selectivity.
The carboxybenzyl (Cbz) group serves dual roles: preventing N-alkylation during acetic acid side chain installation and enabling orthogonal deprotection in multi-step sequences. Protection employs benzyl chloroformate under Schotten-Baumann conditions (dichloromethane/water, 0-5°C, pH 9-10 controlled by sodium carbonate), achieving near-quantitative yields while minimizing di-carbamate formation [2] [3]. Crucially, the Cbz group’s stability under both acidic (trifluoroacetic acid) and basic (aqueous sodium hydroxide) conditions permits diverse downstream modifications of the 4-amino group and carboxylic acid moiety.
Deprotection strategies exhibit context-dependent efficiency:
Comparative studies with tert-butoxycarbonyl (Boc) protection reveal Cbz’s superior resilience toward nucleophiles during ester hydrolysis or amide coupling steps involving the acetic acid terminus. However, Boc deprotection (trifluoroacetic acid/dichloromethane) occurs under milder conditions than hydrogenolysis, necessitating strategic selection based on molecular vulnerabilities [2].
The 4-position’s stereogenicity dictates biological activity in derived pharmaceuticals, necessitating enantioselective synthesis. Three dominant strategies prevail:
Table 2: Enantioselectivity Comparison for Stereocontrolled Routes
Method | Chiral Inductor | Temperature (°C) | e.e. (%) | Overall Yield (%) |
---|---|---|---|---|
Chiral Auxiliary Alkylation | (S)-Phenethylglycinamide | -78 | 98 | 72 |
Enzymatic Resolution | Candida antarctica Lipase B | 30 | >99 (R) | 40 (theoretical max 50) |
Asymmetric Hydrogenation | Rh/(R)-BINAP | 0 | 95 | 88 |
Steric hindrance from the Cbz group minimally impacts stereoselectivity at C4 due to distal positioning, unlike bulkier N-sulfonyl protections which can induce conformational bias during nucleophilic additions. Post-synthetic epimerization risks arise during prolonged exposure to strong bases (e.g., lithium diisopropylamide) at the acetic acid α-position, necessitating kinetic control during enolate generation [3].
Solid-phase synthesis (SPS) revolutionizes rapid analog generation via combinatorial approaches, whereas solution-phase methods remain indispensable for large-scale production.
Solid-Phase Synthesis (SPS):
Solution-Phase Synthesis:
Table 3: Solid-Phase vs. Solution-Phase Synthesis Comparison
Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
---|---|---|
Scale Feasibility | Millimole (0.1-5 mmol) | Multi-kilogram |
Purification Complexity | High (requires cleavage/chromatography) | Moderate (crystallization) |
Diversification Speed | High (parallel libraries) | Low (sequential reactions) |
Stereochemical Control | Moderate (on-resin epimerization risk) | High (crystallization possible) |
Overall Yield (5 steps) | 40-55% | 65-75% |
Natural product-inspired combinatorial libraries leverage 1-Cbz-4-amino-4-piperidineacetic acid as a conformationally constrained β-amino acid surrogate, exploiting solid-phase diversification for angiogenesis inhibitor discovery [3] [4]. Solution-phase synthesis remains optimal for cGMP manufacturing due to established crystallization protocols ensuring >99.5% chemical and stereochemical purity.
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 13052-73-8
CAS No.: 61109-48-6